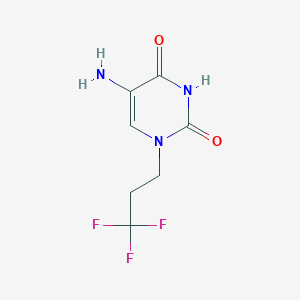
5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2,4-dioxopyrimidine and 3,3,3-trifluoropropylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Catalysts and Solvents: Catalysts and solvents may be used to facilitate the reaction and improve yield. Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions
5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with different properties.
Substitution: The amino and trifluoropropyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, 5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s trifluoropropyl group can enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-Aminopyrimidine-2,4-dione: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.
1-(3,3,3-Trifluoropropyl)pyrimidine-2,4(1h,3h)-dione:
5-Amino-1-propylpyrimidine-2,4(1h,3h)-dione: Contains a non-fluorinated propyl group, leading to different physical and chemical characteristics.
Uniqueness
The presence of both the amino and trifluoropropyl groups in 5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione makes it unique. These groups contribute to its distinct reactivity, stability, and potential for diverse applications in various fields.
属性
分子式 |
C7H8F3N3O2 |
|---|---|
分子量 |
223.15 g/mol |
IUPAC 名称 |
5-amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8F3N3O2/c8-7(9,10)1-2-13-3-4(11)5(14)12-6(13)15/h3H,1-2,11H2,(H,12,14,15) |
InChI 键 |
LTETUVYGNDHWNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1CCC(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)
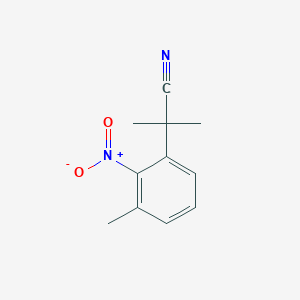

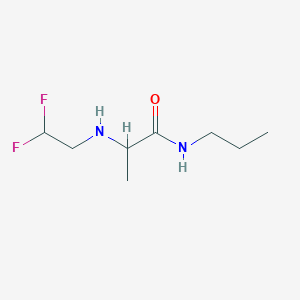
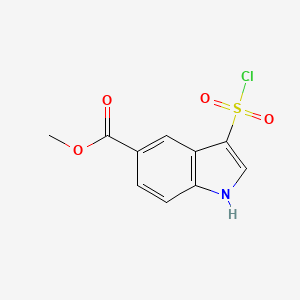
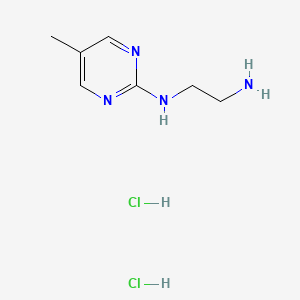
![(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13486491.png)
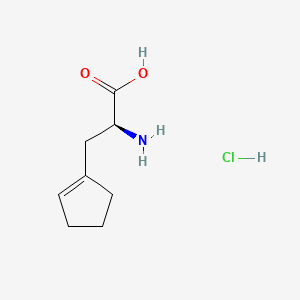
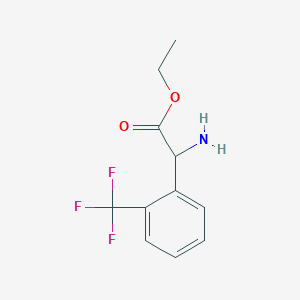
![1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane](/img/structure/B13486509.png)
![2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13486520.png)
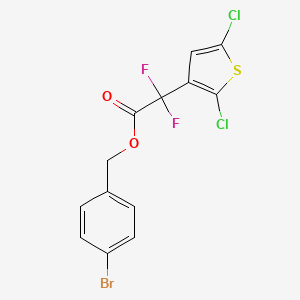
![potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13486531.png)
